4-((4-(Allyloxy)phenyl)sulfonyl)phenol
CAS No.: 97042-18-7
Cat. No.: VC21205276
Molecular Formula: C15H14O4S
Molecular Weight: 290.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 97042-18-7 |
---|---|
Molecular Formula | C15H14O4S |
Molecular Weight | 290.3 g/mol |
IUPAC Name | 4-(4-prop-2-enoxyphenyl)sulfonylphenol |
Standard InChI | InChI=1S/C15H14O4S/c1-2-11-19-13-5-9-15(10-6-13)20(17,18)14-7-3-12(16)4-8-14/h2-10,16H,1,11H2 |
Standard InChI Key | FKZIDBGIZLBDDF-UHFFFAOYSA-N |
SMILES | C=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O |
Canonical SMILES | C=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O |
Introduction
Chemical Identity and Structural Characteristics
4-((4-(Allyloxy)phenyl)sulfonyl)phenol is an organosulfur compound featuring a diphenyl sulfone backbone with an allyloxy substituent on one phenyl ring and a hydroxyl group on the other. The compound belongs to the class of phenolic sulfones, which are known for their thermal stability and functional versatility in various chemical applications .
The compound is known by several synonyms in the chemical literature and industry, including:
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4-Allyloxy-4'-hydroxydiphenylsulfone
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4-Hydroxy-4'-allyloxy Diphenyl Sulfone
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4'-Allyloxyphenylsulfonyl-4-phenol
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BIS-MAE
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BPS-MAE
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Bis(4-hydroxyphenyl)sulfone Monoallyl Ether
Chemical Identification Parameters
The compound's essential identification parameters are summarized in the following table:
Parameter | Value |
---|---|
Chemical name | 4-((4-(Allyloxy)phenyl)sulfonyl)phenol |
CAS Number | 97042-18-7 |
Molecular formula | C15H14O4S |
Molecular weight | 290.33 g/mol |
EINECS | 479-880-7 |
InChI | InChI=1S/C15H14O4S/c1-2-11-19-13-5-9-15(10-6-13)20(17,18)14-7-3-12(16)4-8-14/h2-10,16H,1,11H2 |
SMILES | C1(O)=CC=C(S(C2=CC=C(OCC=C)C=C2)(=O)=O)C=C1 |
The molecular structure features a central sulfone group (-SO2-) connecting two phenyl rings, with an allyloxy group (H2C=CH-CH2-O-) attached to one ring and a hydroxyl group (-OH) on the other. This structure gives the compound its characteristic chemical reactivity and physical properties .
Physical and Chemical Properties
Understanding the physicochemical properties of 4-((4-(Allyloxy)phenyl)sulfonyl)phenol is essential for its industrial application and handling. These properties determine its behavior in various formulations and processing conditions.
Physical Properties
The compound presents as an off-white solid at room temperature with specific physical characteristics that influence its handling and application methods .
Property | Value |
---|---|
Appearance | Off-White to White Solid |
Melting Point | 168-170°C |
Boiling Point | 495.8±35.0°C (Predicted) |
Density | 1.271±0.06 g/cm³ (Predicted) |
Vapor Pressure | 0 Pa at 25°C |
LogP | 2.12 at 20°C |
Water Solubility | 5.95 mg/L at 20°C |
pKa | 7.23±0.15 (Predicted) |
The relatively high melting point indicates strong intermolecular forces, likely due to hydrogen bonding from the phenolic hydroxyl group. The compound's limited water solubility (5.95 mg/L) classifies it as poorly soluble in aqueous media, which has implications for its environmental fate and processing methods .
Solubility Profile
4-((4-(Allyloxy)phenyl)sulfonyl)phenol demonstrates selective solubility in organic solvents, which is important for its industrial applications and processing:
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Chloroform: Slightly soluble (enhanced with heating)
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DMSO: Slightly soluble
This solubility profile indicates that the compound is more compatible with organic processing environments than aqueous systems, guiding its formulation in industrial applications.
Industrial Applications and Uses
4-((4-(Allyloxy)phenyl)sulfonyl)phenol has found specific niche applications in industrial sectors, particularly in polymer science and thermal paper technology.
Flame Retardation in Polymer Systems
The primary industrial application of 4-((4-(Allyloxy)phenyl)sulfonyl)phenol is as an additive to enhance flame retardation in unsaturated polyester resins (FR-UPR). The compound's structure, featuring both a sulfone group and a phenolic hydroxyl group, contributes to its flame-retardant properties .
Research by Dai et al. (2012) published in Industrial & Engineering Chemistry Research examined the compound's effectiveness in flame retardation applications, demonstrating its utility in improving the fire safety of polymer materials. The allyloxy group likely enables the compound to participate in copolymerization reactions with unsaturated polyester matrices, ensuring good compatibility and permanence of the flame-retardant effect .
Thermal Paper Technology
Beyond flame retardation, 4-((4-(Allyloxy)phenyl)sulfonyl)phenol serves as a color developer for thermal paper. In this application, the compound's phenolic structure plays a critical role in the color-forming reaction with leuco dyes when heat is applied to thermal paper .
The phenolic hydroxyl group can interact with colorless dye precursors (leuco dyes) through acid-base interactions, leading to the development of color when thermal energy is supplied. This mechanism is fundamental to the functioning of receipt papers, labels, and other thermal printing applications.
Synthesis and Related Research
The synthesis of 4-((4-(Allyloxy)phenyl)sulfonyl)phenol typically involves the selective allylation of 4,4'-sulfonyldiphenol (bisphenol S) at one of the hydroxyl groups.
Research Developments
Research by Dai et al. (2012) in Industrial & Engineering Chemistry Research (volume 51, page 15918) represents a significant contribution to understanding the applications of 4-((4-(Allyloxy)phenyl)sulfonyl)phenol, particularly in the context of flame-retardant polymer compositions .
The compound's structure, featuring both an allyl group and a phenolic hydroxyl, makes it particularly interesting for researchers developing reactive flame retardants that can be covalently incorporated into polymer matrices rather than serving as additives. This approach potentially reduces issues such as flame retardant leaching and migration that occur with simple additive systems.
Future Research Directions
Current literature suggests several promising directions for future research involving 4-((4-(Allyloxy)phenyl)sulfonyl)phenol:
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Development of novel copolymers incorporating the compound as a reactive flame retardant
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Investigation of structure-property relationships to optimize flame retardation efficiency
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Exploration of potential applications beyond flame retardation and thermal paper development
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Assessment of environmental fate and ecotoxicological impact
These research directions would enhance understanding of the compound's utility and guide responsible industrial application.
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